N-(4-amino-1,3,5-triazin-2-yl)-N-ethyl-N-phenylamine
Description
N-(4-amino-1,3,5-triazin-2-yl)-N-ethyl-N-phenylamine: is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of an amino group at the 4-position of the triazine ring, an ethyl group, and a phenylamine moiety
Properties
IUPAC Name |
2-N-ethyl-2-N-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-16(9-6-4-3-5-7-9)11-14-8-13-10(12)15-11/h3-8H,2H2,1H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFLHARKGCWBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC=NC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-1,3,5-triazin-2-yl)-N-ethyl-N-phenylamine typically involves the reaction of 4-amino-1,3,5-triazine with ethylamine and phenylamine. One common method involves the following steps:
Starting Materials: 4-amino-1,3,5-triazine, ethylamine, and phenylamine.
Reaction Conditions: The reaction is carried out in a solvent such as methanol or ethanol, under reflux conditions.
Procedure: The 4-amino-1,3,5-triazine is dissolved in the solvent, and ethylamine and phenylamine are added dropwise. The mixture is heated under reflux for several hours, typically around 4-6 hours.
Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, but with larger quantities of starting materials and optimized reaction parameters to improve yield and efficiency. Continuous flow reactors and automated systems may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-amino-1,3,5-triazin-2-yl)-N-ethyl-N-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The amino group at the 4-position of the triazine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with hydrogenated functional groups.
Substitution Products: Compounds with different substituents at the 4-position of the triazine ring.
Scientific Research Applications
Chemistry: N-(4-amino-1,3,5-triazin-2-yl)-N-ethyl-N-phenylamine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Triazine derivatives are known to exhibit inhibitory activity against certain enzymes, making them valuable in the study of enzyme function and regulation.
Medicine: The compound is explored for its potential therapeutic applications. Triazine derivatives have shown promise as anticancer agents, antimicrobial agents, and anti-inflammatory agents. Research is ongoing to evaluate the efficacy and safety of this compound in various medical applications.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(4-amino-1,3,5-triazin-2-yl)-N-ethyl-N-phenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-amino-1,3,5-triazine: The parent compound with an amino group at the 4-position.
N-ethyl-1,3,5-triazine: A derivative with an ethyl group attached to the triazine ring.
N-phenyl-1,3,5-triazine: A derivative with a phenyl group attached to the triazine ring.
Uniqueness: N-(4-amino-1,3,5-triazin-2-yl)-N-ethyl-N-phenylamine is unique due to the presence of all three functional groups (amino, ethyl, and phenylamine) on the triazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
